(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Brand Name: Vulcanchem
CAS No.: 1038-28-4
VCID: VC21335309
InChI: InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
SMILES: CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

CAS No.: 1038-28-4

VCID: VC21335309

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol - 1038-28-4

Description

The compound (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol is a complex organic molecule belonging to the class of steroid-like structures. It is characterized by its intricate polycyclic framework and multiple chiral centers, which contribute to its potential biological activity. This compound is identified by the CAS number 1038-28-4 and is also known by its PubChem CID 101950 .

Molecular Formula and Weight

  • Molecular Formula: C20H30O2

  • Molecular Weight: Approximately 302.5 g/mol .

Stereochemistry

The compound has a specific stereochemistry indicated by the R and S configurations at positions 8, 9, 13, 14, and 17, which are crucial for its biological activity .

Synonyms and Identifiers

  • Synonyms: (+/-)-13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol, 13-Ethyl-3-methoxy-gona-2,5(10)-dien-17beta-ol .

  • InChI: InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 .

  • InChIKey: DKGAZBPXLWEBPI-SLHNCBLASA-N .

Synthesis and Chemical Reactions

The synthesis of this compound can be approached through various chemical routes, often requiring careful control of reaction conditions such as temperature, solvent choice, and catalysts to ensure high selectivity and yield. Techniques like chromatography are used for purification.

Synthetic Routes

  • Starting Materials: The synthesis typically begins with naturally occurring steroids or their derivatives.

  • Reaction Conditions: Conditions such as temperature, solvent, and catalysts are crucial for achieving the desired product.

Biological Significance and Applications

This compound is of interest in medicinal chemistry due to its steroid-like structure, which may interact with specific biological receptors. Its potential applications include research into hormone-related therapies and biological assays to understand its binding affinities.

Biological Activity

  • Receptor Interactions: The compound may interact with specific receptors in biological systems, influencing various physiological processes.

  • Biological Assays: Radiolabeled ligand binding studies or cell-based assays are used to quantify its biological effects.

CAS No. 1038-28-4
Product Name (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
Standard InChIKey DKGAZBPXLWEBPI-SLHNCBLASA-N
Isomeric SMILES CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC=C(C4)OC
SMILES CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Canonical SMILES CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Purity > 95%
Quantity Milligrams-Grams
Synonyms (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
PubChem Compound 101950
Last Modified Apr 15 2024

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